(4-Ethoxy-3-fluorophenyl)methanamine
Overview
Description
(4-Ethoxy-3-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of methanamine, featuring an ethoxy group at the 4-position and a fluorine atom at the 3-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-fluorophenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-ethoxy-3-fluorobenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-ethoxy-3-fluorobenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-3-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3-fluorophenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxy-3-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
(4-Ethoxy-3-methylphenyl)methanamine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
(4-Ethoxy-3-fluorophenyl)methanamine is unique due to the specific combination of the ethoxy and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties, such as altered reactivity and binding affinity, compared to similar compounds.
Properties
IUPAC Name |
(4-ethoxy-3-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTGBCYTQGGAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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